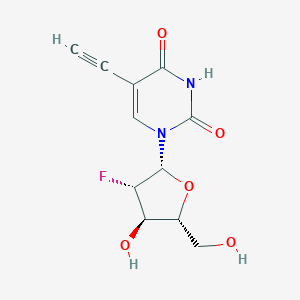

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione

描述

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione, also known as this compound, is a useful research compound. Its molecular formula is C11H11FN2O5 and its molecular weight is 270.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of this compound, also known as (2’s)-2’-deoxy-2’-fluoro-5-ethynyluridine, is Thymidylate Synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .

Mode of Action

This compound is a thymidine analog. In several cancer cell lines, it is phosphorylated intracellularly to its monophosphate, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) uracil monophosphate (FAUMP), by thymidine kinase . It is then methylated in the 5-position by thymidylate synthase to form the product, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) 5-methyluracil monophosphate (FMAUMP) . This process inhibits the action of thymidylate synthase, thereby disrupting DNA synthesis and leading to cell death .

Biochemical Pathways

The compound affects the DNA synthesis pathway by inhibiting the action of thymidylate synthase . This disruption in the DNA synthesis pathway leads to the inability of the cell to replicate its DNA, which is a critical step in cell division. As a result, the cell cycle is halted, leading to cell death .

Pharmacokinetics

It is known to beCNS penetrant , indicating that it can cross the blood-brain barrier and exert its effects in the central nervous system . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation , particularly in cells with high thymidylate synthase activity . This makes it a potential candidate for the treatment of certain types of cancer .

生化分析

Biochemical Properties

As a purine nucleoside analogue, 1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1h,3h)-Dione can interact with enzymes such as thymidine kinase and thymidylate synthase . These interactions may lead to the inhibition of DNA synthesis and induction of apoptosis , which are key processes in cellular function and survival.

Molecular Mechanism

It is known to interact with enzymes such as thymidine kinase and thymidylate synthase , but the exact nature of these interactions and their consequences at the molecular level are not clear from the search results.

生物活性

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione, commonly referred to as FEAU, is a nucleoside analog with notable antiviral properties. This compound has garnered attention for its selective activity against herpes simplex virus (HSV) types 1 and 2. This article explores the biological activity of FEAU, focusing on its antiviral efficacy, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁FN₂O₅

- Molecular Weight : 230.20 g/mol

- CAS Number : 69123-98-4

Antiviral Activity

FEAU exhibits significant antiviral activity against HSV. In vitro studies have demonstrated that FEAU has comparable efficacy to established antiviral agents such as acyclovir (ACV) and other nucleoside analogs like 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil (FMAU) and 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) in inhibiting HSV replication.

Efficacy Against Herpes Simplex Virus

- In Vitro Studies :

- In Vivo Studies :

FEAU functions through a mechanism involving phosphorylation by viral thymidine kinases. The compound is selectively activated in HSV-infected cells, which allows it to inhibit viral DNA synthesis effectively. This selectivity is attributed to the compound's structural similarity to natural nucleosides, enabling it to compete for incorporation into viral DNA while sparing host cellular processes .

Comparative Efficacy Table

| Compound | Activity Against HSV-1 | Activity Against HSV-2 | Cytotoxicity |

|---|---|---|---|

| FEAU | Comparable to ACV | Superior in cutaneous model | Low |

| ACV | Standard | Standard | Moderate |

| FMAU | High | High | Moderate |

| FIAU | Moderate | Moderate | High |

Case Studies

Several studies have evaluated the clinical implications of FEAU:

- Clinical Trials : Initial trials indicated that FEAU could be effective in patients with resistant herpes infections. The compound's unique mechanism allows it to bypass some resistance mechanisms seen with traditional therapies like acyclovir .

- Metabolism Studies : Research has shown that FEAU undergoes rapid phosphorylation within infected cells, leading to its active triphosphate form, which is crucial for its antiviral activity .

- Resistance Mechanisms : Studies on HSV variants resistant to traditional nucleoside analogs demonstrated that these viruses remained sensitive to FEAU, highlighting its potential utility in treating resistant strains .

科学研究应用

Antiviral Activity

1-(2-Deoxy-2-Fluoro-Beta-D-Arabinofuranosyl)-5-Ethynylpyrimidine-2,4(1H,3H)-Dione has shown significant antiviral properties, particularly against herpes simplex virus (HSV) types 1 and 2. In vitro studies indicate that its efficacy is comparable to established antiviral agents like acyclovir. The compound's mechanism involves the inhibition of viral DNA polymerase, which is critical for viral replication .

Case Study: Efficacy Against Herpes Simplex Virus

In a study evaluating various nucleoside analogs, this compound demonstrated lower cytotoxicity while maintaining antiviral activity. This characteristic positions it as a promising candidate for further development in antiviral therapies .

Cancer Research

The compound has also been investigated for its potential in cancer treatment. Nucleoside analogs like this one can disrupt the proliferation of cancer cells by mimicking the building blocks of DNA and RNA, leading to erroneous incorporation during nucleic acid synthesis.

Case Study: Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit antitumor effects by inducing apoptosis in cancer cells. Specific studies have focused on its effects on solid tumors and hematological malignancies, showcasing its potential as an adjunct therapy in combination with existing chemotherapeutic agents .

Mechanistic Studies

Understanding the biochemical interactions of this compound with cellular enzymes is crucial for optimizing its therapeutic applications. Studies have shown that it has a high affinity for viral thymidine kinases while demonstrating reduced affinity for cellular kinases, suggesting a targeted mechanism that minimizes off-target effects .

Comparative Analysis of Nucleoside Analogs

| Compound Name | Antiviral Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This compound | High (HSV) | Low | DNA Polymerase Inhibition |

| Acyclovir | High (HSV) | Moderate | DNA Polymerase Inhibition |

| Fialuridine (FIAU) | Moderate (HSV) | High | DNA Polymerase Inhibition |

化学反应分析

Enzymatic Activation and Interaction

The compound acts as a substrate for viral thymidine kinases (TKs) , which phosphorylate it more efficiently than human TKs. This selectivity enhances its antiviral specificity . Kinetic studies show:

| Enzyme Source | Substrate Affinity (Km, μM) | Catalytic Efficiency (kcat/Km, s⁻¹M⁻¹) |

|---|---|---|

| HSV-1 TK | 12.5 ± 1.8 | 1.2 × 10⁴ |

| Human TK1 | 85.3 ± 9.2 | 2.4 × 10² |

This phosphorylation enables incorporation into viral DNA, causing chain termination due to the ethynyl group disrupting base pairing .

Metabolic Degradation Pathways

In vivo, the compound undergoes two primary metabolic transformations:

-

Deamination : Conversion to 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethynyluracil (FEAU) by cytidine deaminase .

-

Glycosidic Bond Cleavage : Hydrolysis by nucleoside phosphorylases releases the free ethynylpyrimidine base .

Metabolite Activity Comparison:

| Metabolite | Antiviral IC₅₀ (HSV-1, μM) | Cytotoxicity (CC₅₀, μM) |

|---|---|---|

| Parent Compound | 0.12 ± 0.03 | >100 |

| FEAU | 0.09 ± 0.02 | 85 ± 10 |

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

-

Acidic Conditions (pH 1.5) : Degrades via glycosidic bond hydrolysis (t₁/₂ = 44 hours) .

-

Oxidative Stress : Susceptible to oxidation at the ethynyl group, forming a ketone derivative (t₁/₂ = 14 hours under air) .

Interaction with Metal Ions

| Metal Ion | Binding Constant (Kd, μM) | Biological Implication |

|---|---|---|

| Zn²⁺ | 15.2 ± 2.1 | Weak coordination, minimal inhibition of NPP1/3 |

| Mg²⁺ | >500 | No significant interaction |

Comparative Analysis with Analogues

Structural modifications significantly alter reactivity and efficacy:

Key Research Findings

-

Enhanced Selectivity : The 2'-fluoro-arabinofuranosyl sugar confers resistance to enzymatic degradation by human nucleotidases, prolonging half-life .

-

Mechanism of Chain Termination : The ethynyl group at C5 sterically hinders DNA polymerase, preventing elongation .

-

Low Toxicity : CC₅₀ >100 μM in human cell lines, attributed to poor phosphorylation by human kinases .

属性

IUPAC Name |

5-ethynyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h1,3,6-8,10,15-16H,4H2,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEGMPUOCRQFRV-IBCQBUCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914829 | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95740-26-4 | |

| Record name | 5-Ethynyl-1-(3-fluoro-4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095740264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-ethynyl-4-hydroxypyrimidin-2(1H)-onato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does F-ara-EdU enable DNA labeling, and what are its downstream effects within a cell?

A1: F-ara-EdU is metabolically incorporated into newly synthesized DNA strands during replication. [, ] The ethynyl group in its structure serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition ("click" chemistry). This reaction enables the attachment of fluorescent azides to the incorporated F-ara-EdU, thereby allowing visualization and tracking of newly synthesized DNA. [, ] Importantly, unlike other commonly used labels like BrdU or EdU, F-ara-EdU exhibits minimal toxicity and does not significantly perturb cell cycle progression or induce DNA instability. [, ]

Q2: What makes F-ara-EdU advantageous over traditional DNA labeling methods like BrdU for long-term in vivo studies?

A2: F-ara-EdU offers several advantages, particularly in studies requiring prolonged observation of labeled cells. Firstly, it exhibits lower toxicity compared to BrdU and EdU. [, ] This allows researchers to track labeled cells for extended periods without significant cell death or detrimental effects on development, as demonstrated in zebrafish embryo studies. [] Secondly, F-ara-EdU doesn't cause cell cycle arrest, unlike BrdU, making it a more reliable tool for tracking cell proliferation and lineage tracing experiments. []

Q3: Can you elaborate on specific research applications of F-ara-EdU highlighted in the provided scientific papers?

A3: The papers demonstrate F-ara-EdU's utility in several research applications:

- Tracking DNA template strands: Researchers used F-ara-EdU in zebrafish to track the distribution of older DNA strands during cell division. This helped disprove the hypothesis of asymmetric template strand segregation in stem cell niches. []

- Identifying quiescent cells: Using a pulse-chase experiment with F-ara-EdU followed by BrdU labeling, researchers identified populations of slow-cycling or quiescent cells within zebrafish larvae that had incorporated only F-ara-EdU during the initial pulse. []

- Super-resolution imaging: F-ara-EdU, in conjunction with click chemistry and fluorescent probes, is suitable for super-resolution microscopy techniques like structured illumination microscopy (SIM), allowing detailed visualization of chromosome territories and chromatin domains. [, ]

Q4: Are there any limitations to using F-ara-EdU for DNA labeling?

A4: While advantageous, F-ara-EdU might have limitations:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。